![molecular formula C26H40N2O B14666612 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine CAS No. 51462-27-2](/img/structure/B14666612.png)
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a decyloxyphenyl group and a hexyl chain
Preparation Methods
The synthesis of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the decyloxyphenyl intermediate, which is then coupled with a pyrimidine derivative under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can be compared with other similar compounds, such as:
4-[2-(Decyloxy)phenyl]-5-hexylpyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
2-[4-(Decyloxy)phenyl]-5-octylpyrimidine: This compound has a similar structure but with a different alkyl chain length.
Properties
CAS No. |
51462-27-2 |
|---|---|
Molecular Formula |
C26H40N2O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI Key |
ABSVAIARYCTADL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


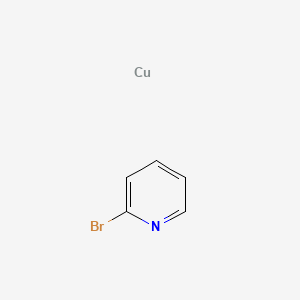
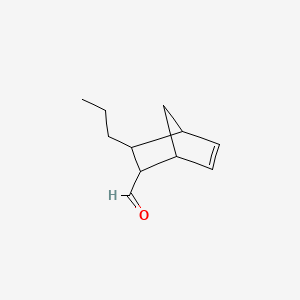
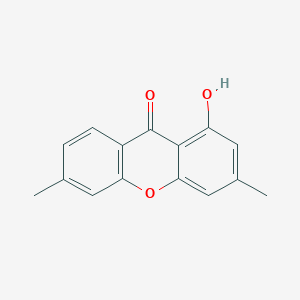
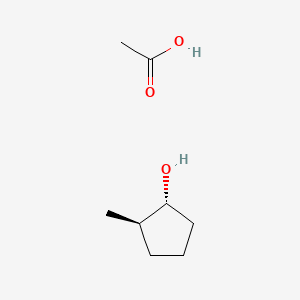
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
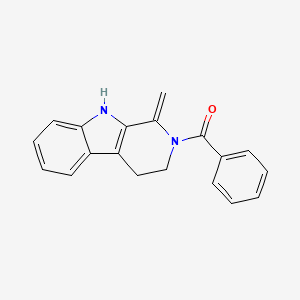


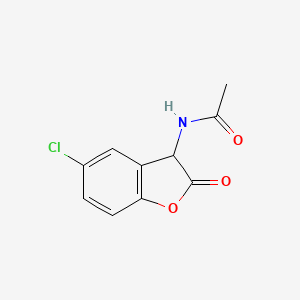
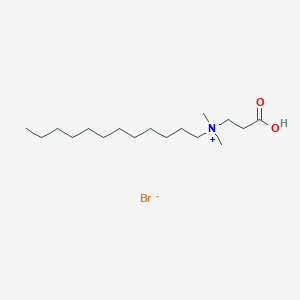
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
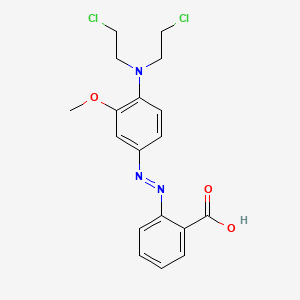

![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
